Retinyl Palmitate-d31
Description
Properties
Molecular Formula |
C₃₆H₂₉D₃₁O₂ |
|---|---|
Molecular Weight |
556.05 |
Synonyms |
Retinol Hexadecanoate-d31; Retinol Palmitate-d31; 250S/N-d31; 250S/N-B-d31; Aquapalm-d31; Aquasol A-d31; Arovit-d31; Axerophthol Palmitate-d31; Dispatabs Tabs-d31; Lutavit A 500 Plus-d31; Myvak-d31; Myvax-d31; Optovit A-d31; Palmitic Acid Ester with |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Retinyl Palmitate D31
Strategies for Deuterium (B1214612) Incorporation in Retinoid and Fatty Acid Synthesis
The synthesis of isotopically labeled molecules like Retinyl Palmitate-d31 involves the strategic introduction of heavy isotopes, such as deuterium (²H or D), into specific molecular positions. musechem.com For Retinyl Palmitate-d31, the focus is on the fatty acid component. General strategies for creating deuterated retinoids and fatty acids often involve multi-step chemical syntheses or biosynthetic approaches. nih.govelsevierpure.comnih.gov
The key step in synthesizing Retinyl Palmitate-d31 is the preparation of its precursor, perdeuterated palmitic acid (palmitic acid-d31). medchemexpress.com Perdeuteration refers to the replacement of all hydrogen atoms with deuterium. nih.gov A common and effective method for achieving this in saturated fatty acids is through hydrothermal treatment. This process typically involves heating the fatty acid (in this case, palmitic acid) in the presence of deuterium oxide (D₂O), which serves as the deuterium source, and a metal catalyst like platinum on carbon (Pt/C). europa.eu The reaction is conducted in a high-pressure, high-temperature reactor, which facilitates the C-H to C-D exchange across the entire fatty acid chain. europa.eu
These perdeuterated fatty acids are crucial precursors for synthesizing more complex deuterated lipids and surfactants for various research purposes, including neutron scattering experiments. europa.eu
Once palmitic acid-d31 is synthesized, it is chemically joined to a retinol (B82714) precursor to form Retinyl Palmitate-d31. This reaction is an esterification, where the carboxylic acid group of the deuterated palmitic acid reacts with the hydroxyl group of retinol. vulcanchem.comtandfonline.com In biological systems, this process is catalyzed by the enzyme lecithin:retinol acyltransferase (LRAT), which transfers a fatty acyl group from phosphatidylcholine to retinol. nih.govamegroups.org For synthetic purposes, chemical methods are employed to achieve this ester linkage, resulting in the final product, Retinyl Palmitate-d31. vulcanchem.com The most abundant retinyl esters found in the body are typically those of palmitic, oleic, stearic, and linoleic acids. nih.gov
Spectroscopic and Mass Spectrometric Verification of Deuterium Enrichment
After synthesis, it is critical to verify the successful incorporation of deuterium and to confirm the isotopic enrichment of the final product. This is accomplished using a combination of mass spectrometry and vibrational spectroscopy.
Mass spectrometry (MS) is a primary tool for confirming deuteration. The replacement of 31 protium (B1232500) atoms (¹H, mass ≈ 1.008 Da) with 31 deuterium atoms (²H, mass ≈ 2.014 Da) results in a significant increase in the molecular weight of the molecule. This mass shift is readily detectable by MS. nih.gov For example, the molecular weight of unlabeled retinyl palmitate (C₃₆H₆₀O₂) is approximately 524.9 g/mol , while that of Retinyl Palmitate-d31 (C₃₆D₃₁H₂₉O₂) is approximately 556.1 g/mol . lgcstandards.comcymitquimica.com
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used for this analysis. sigmaaldrich.comnih.gov By comparing the mass spectra of the deuterated compound to its unlabeled counterpart, analysts can confirm the mass increase corresponding to the number of incorporated deuterium atoms and quantify the extent of deuteration. nih.govjove.com High-resolution mass spectrometry (HRMS) is particularly valuable as it can distinguish between different isotopologues (molecules that differ only in their isotopic composition) and provide precise data on isotopic purity. researchgate.netlcms.cz
Table 1: Molecular Weight Comparison
| Compound | Molecular Formula | Approximate Molecular Weight ( g/mol ) |
|---|---|---|
| Retinyl Palmitate | C₃₆H₆₀O₂ | 524.9 |
| Retinyl Palmitate-d31 | C₃₆D₃₁H₂₉O₂ | 556.1 |
User-generated table based on data from sources lgcstandards.comcymitquimica.com.
Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, provide complementary information for verifying deuteration. The vibrational frequency of a chemical bond is dependent on the masses of the atoms involved. Because deuterium is about twice as heavy as protium, the substitution of H with D significantly alters the vibrational frequencies of the molecule's bonds. libretexts.org
Specifically, C-D bonds vibrate at a lower frequency (wavenumber) than C-H bonds. This results in a "redshift" in the spectroscopic data, where characteristic peaks shift to lower energies. libretexts.orgajchem-a.com For instance, the C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region of an IR spectrum, whereas C-D stretching vibrations are found at significantly lower frequencies, around 2100-2200 cm⁻¹. By analyzing the spectra, researchers can confirm the presence of C-D bonds and the absence or reduction of C-H bonds, further verifying the deuteration of the palmitate chain. cdnsciencepub.commdpi.com
Table 2: Typical Vibrational Frequency Ranges
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| C-H Stretch | 2800 - 3000 |
| C-D Stretch | 2100 - 2200 |
User-generated table based on data from sources libretexts.orgajchem-a.com.
Considerations for Isotopic Purity and Stability for Research Applications
For Retinyl Palmitate-d31 to be effective as a research tool, especially as an internal standard, its isotopic purity and stability are paramount.
Isotopic purity refers to the percentage of the sample that is the desired deuterated isotopologue (in this case, the d31 species) relative to other isotopologues (e.g., d30, d29) or the unlabeled compound. musechem.comavantiresearch.com High isotopic purity is crucial for the accuracy of quantitative analyses, as the presence of unlabeled or partially labeled species can interfere with the measurement of the target analyte. researchgate.netavantiresearch.com For example, in isotope dilution mass spectrometry, the accuracy of the quantification depends directly on the known purity of the labeled internal standard.
Stability is another critical factor. Deuterium labels can sometimes be susceptible to back-exchange, where the deuterium atoms are replaced by protium from the surrounding environment (e.g., from solvents). waters.com While deuterium atoms on a saturated carbon chain, as in palmitic acid, are generally stable, the potential for H/D exchange must be considered, especially under certain storage or analytical conditions. sigmaaldrich.com The loss of deuterium from the standard would compromise the integrity of the experimental results. waters.comsigmaaldrich.com Therefore, proper validation of the stability of the deuterated standard under the specific experimental conditions is essential.
Table 3: Compound Names Mentioned
| Compound Name | |
|---|---|
| Retinyl Palmitate-d31 | |
| Retinyl Palmitate | |
| Palmitic acid-d31 | |
| Palmitic acid | |
| Retinol | |
| Deuterium oxide | |
| Phosphatidylcholine | |
| Oleic acid | |
| Stearic acid | |
| Linoleic acid |
User-generated table.
Applications in Metabolic Pathway Elucidation and Kinetic Studies
Tracer Applications in Retinoid Metabolism Research
The metabolism of retinoids (the family of vitamin A compounds) involves a complex cycle of transport, storage, and conversion between different chemical forms. Using Retinyl Palmitate-d31 as a tracer allows scientists to follow these processes with high precision, untangling the intricate steps of how the body handles this essential nutrient.
The body stores the majority of its vitamin A as retinyl esters, with retinyl palmitate being the most abundant form. nih.govnih.gov These stores are not static; they are in a constant state of flux, with esters being broken down (hydrolysis) to release retinol (B82714) and retinol being converted back into esters (re-esterification) for storage. This dynamic process is crucial for maintaining stable levels of retinol in the blood for delivery to tissues.
By introducing Retinyl Palmitate-d31, researchers can monitor the rates of these opposing reactions. After administration, the labeled retinyl palmitate is hydrolyzed, releasing retinol and the labeled d31-palmitate. The released retinol can then be re-esterified with any available fatty acid, not just the labeled one. By measuring the appearance of labeled and unlabeled forms of retinol and retinyl esters over time, scientists can quantify the kinetics of this cycle. Studies using this approach have revealed that hydrolysis and re-esterification occur concurrently, highlighting the highly dynamic nature of vitamin A storage pools, particularly in the liver where 80-90% of the body's retinoids are stored. nih.govnih.gov The enzymes responsible for this cycle, such as lecithin:retinol acyltransferase (LRAT) and retinyl ester hydrolase (REH), are central to this process. nih.gov
Table 1: Key Enzymes in Retinyl Ester Dynamics
| Enzyme | Function | Role in Metabolism |
| Lecithin:retinol acyltransferase (LRAT) | Esterification | Converts retinol to retinyl esters for storage. |
| Retinyl ester hydrolase (REH) | Hydrolysis | Breaks down retinyl esters to release retinol for transport and use. |
| Acyl-CoA:retinol acyltransferase (ARAT) | Esterification | Another enzyme that can form retinyl esters, often more active when retinol levels are high. |
The interconversion between retinol and its various ester forms is a critical control point in vitamin A metabolism. nih.gov When Retinyl Palmitate-d31 is hydrolyzed, the resulting retinol mixes with the body's unlabeled retinol pool. This mixed pool is then available for re-esterification by enzymes like LRAT. nih.gov
LRAT transfers a fatty acid from a donor molecule (phosphatidylcholine) to retinol, creating a new retinyl ester. Since the body contains various fatty acids (e.g., oleate (B1233923), stearate, linoleate), the newly formed retinyl esters will be a mixture of different types, such as retinyl oleate and retinyl stearate, alongside the original retinyl palmitate. nih.gov By using a deuterated tracer, researchers can track how the labeled retinol is incorporated into this diverse spectrum of retinyl esters. This provides valuable information on the substrate preferences of the esterifying enzymes and the relative flux through different storage pathways under various physiological conditions.
Understanding how vitamin A is transported from the diet and distributed throughout the body is fundamental. Retinyl Palmitate-d31 is an excellent tool for this purpose. After dietary intake, retinyl esters are absorbed by intestinal cells, packaged into lipoprotein particles called chylomicrons, and released into the lymphatic system and then the bloodstream. nih.gov
Using labeled retinyl palmitate allows researchers to follow these chylomicrons and their remnants, quantifying their uptake by different tissues. The liver is the primary destination, clearing approximately two-thirds of the chylomicron retinyl esters from circulation. nih.gov The remaining portion is delivered to peripheral tissues. nih.gov Within the liver, the retinoid is processed and can be stored in specialized cells called hepatic stellate cells. nih.govmdpi.com When other tissues require vitamin A, the liver releases retinol into the blood, bound to retinol-binding protein (RBP). Tracking the labeled retinoid from the initial dose through these transport, uptake, and mobilization steps provides a complete picture of its disposition in the body. mdpi.com
Role in Fatty Acid and Lipid Metabolism Tracing
Because Retinyl Palmitate-d31 contains a deuterated palmitate molecule, its use extends beyond retinoid research. Once the ester bond is broken, the released d31-palmitate acts as a tracer for fatty acid and general lipid metabolism.
The d31-palmitate released from the hydrolysis of Retinyl Palmitate-d31 enters the body's general pool of free fatty acids. This allows it to be used to trace the fate of dietary palmitate. Researchers can measure how this labeled palmitate is incorporated into various other lipid classes, such as triglycerides (the main form of stored fat) and phospholipids (B1166683) (key components of cell membranes). nih.govresearchgate.net
By monitoring the abundance of the deuterium (B1214612) label in these different lipid pools over time, scientists can calculate turnover rates—how quickly these lipids are synthesized and broken down. metsol.com This method provides quantitative data on fatty acid trafficking, storage, and oxidation (burning for energy). nih.govmetsol.com While deuterated water is more commonly used to measure the de novo synthesis (creation from scratch) of palmitate, tracers like d31-palmitate are ideal for studying the kinetics and processing of fatty acids obtained from external sources. nih.govphysiology.org
Sphingolipids are a vital class of lipids involved in cell structure and signaling. The very first step in their de novo synthesis is the condensation of the amino acid serine with palmitoyl-CoA (the activated form of palmitate). nih.govmdpi.com
The d31-palmitate released from Retinyl Palmitate-d31 can be activated to d31-palmitoyl-CoA and enter this biosynthetic pathway. This allows researchers to trace the label as it is incorporated into the entire family of sphingolipids, including ceramides, sphingomyelin, and complex glycosphingolipids. nih.govresearchgate.net This technique has proven powerful for studying the flux and regulation of sphingolipid synthesis. For example, studies have used deuterated palmitate to show how different cancer cells exhibit altered rates of lipid synthesis or how genetic defects in sphingolipid-metabolizing enzymes impact the entire pathway. mdpi.comresearchgate.net
Table 2: Summary of Tracer Applications
| Labeled Moiety | Metabolic Pathway Studied | Key Processes Investigated |
| Retinyl group | Retinoid (Vitamin A) Metabolism | Hydrolysis, re-esterification, interconversion, transport, and tissue storage of vitamin A. |
| d31-Palmitate group | Fatty Acid & Lipid Metabolism | Turnover of fatty acids in triglycerides and phospholipids; incorporation into sphingolipid biosynthesis pathway (ceramides, etc.). |
Analysis of Kinetic Isotope Effects (KIE) in Enzymatic Reactions
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. This effect arises from the difference in zero-point vibrational energy between bonds involving the lighter and heavier isotopes. The study of KIEs provides profound insights into reaction mechanisms, particularly the rate-determining steps of enzymatic catalysis.
The substitution of hydrogen with deuterium, a heavier isotope, results in a stronger chemical bond. Consequently, reactions that involve the breaking of a carbon-deuterium (C-D) bond are typically slower than those involving a carbon-hydrogen (C-H) bond. This slowing of the reaction rate is the essence of the kinetic isotope effect and serves as a powerful tool for mechanistic enzymology.
While specific studies on Retinyl Palmitate-d31 are lacking, research on other deuterated retinoids demonstrates the impact of deuteration on metabolic reactions. For instance, studies on vitamin A deuterated at the C20 position (C20-D3-vitamin A) have shown a significant kinetic isotope effect in the non-enzymatic formation of A2E, a toxic bis-retinoid pigment implicated in certain retinal degenerative diseases. The deuteration at the C20 position slows down the rate of A2E formation, highlighting how isotopic substitution can alter the kinetics of detrimental side reactions in the visual cycle.
Table 1: Research Findings on the Impact of Deuteration in Retinoid Metabolism
| Deuterated Compound | Research Focus | Key Findings |
| C20-D3-Vitamin A | Formation of A2E and other vitamin A dimers | Deuteration at the C20 position leads to a decreased rate of formation of A2E and other toxic dimers, indicating a significant kinetic isotope effect in the reactions leading to these byproducts. |
| Deuterated Retinol | Cytochrome P450-mediated metabolism | Studies with retinol deuterated at various positions have been used to probe the rate-limiting steps of its oxidative metabolism by cytochrome P450 enzymes. |
It is hypothesized that in the enzymatic hydrolysis of retinyl palmitate by enzymes such as retinyl-palmitate esterase, deuteration of the palmitate moiety, as in Retinyl Palmitate-d31, could potentially influence the reaction rate if the cleavage of a C-H bond on the palmitate chain is involved in the rate-determining step. However, without experimental data, this remains a theoretical consideration. The primary enzymatic reaction involves the hydrolysis of the ester bond, and a significant KIE would only be expected if a C-H bond on the palmitate is broken during the transition state of this hydrolysis.
The detection and quantification of kinetic isotope effects in metabolic studies rely on sophisticated analytical techniques that can differentiate between isotopically labeled and unlabeled molecules and accurately measure their relative amounts over time.
The principal methodologies employed in these studies include:
Mass Spectrometry (MS): This is the most powerful and widely used technique for KIE studies. Mass spectrometers separate ions based on their mass-to-charge ratio (m/z). The mass difference between a deuterated compound like Retinyl Palmitate-d31 and its non-deuterated counterpart is easily detectable. By coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), researchers can separate complex mixtures of metabolites from biological samples and then quantify the labeled and unlabeled forms of a specific compound. This allows for the determination of reaction rates for both isotopic species and the calculation of the KIE. Stable isotope-based metabolic analysis with mass spectrometry is a powerful tool to trace dynamic metabolic reactions. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial separation technique often used upstream of mass spectrometry. It allows for the separation of different retinoids and their metabolites from a biological matrix before they are introduced into the mass spectrometer. who.int HPLC systems equipped with UV-Vis or diode-array detectors can also be used to quantify retinoids, although they cannot distinguish between isotopes on their own. who.int
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to detect and quantify deuterated compounds. While less sensitive than mass spectrometry, NMR can provide detailed structural information and can be used in certain cases to determine the position of the deuterium label within the molecule.
Table 2: Methodologies for Detecting Kinetic Isotope Effects
| Methodology | Principle | Application in Retinoid KIE Studies |
| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio. | Allows for the precise quantification of deuterated and non-deuterated retinoids to determine reaction rates and calculate KIE. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their physicochemical properties. | Used to separate different retinoid species from complex biological samples prior to MS analysis. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detection of atomic nuclei in a magnetic field. | Can be used to confirm the position of deuterium labeling and, in some cases, to quantify the relative amounts of labeled and unlabeled compounds. |
In a typical KIE experiment involving a deuterated substrate, the substrate is introduced into the biological system (e.g., cell culture, animal model), and samples are collected at various time points. The concentrations of the deuterated and non-deuterated substrate and product are then measured using LC-MS/MS. The ratio of the reaction rates (kH/kD) provides the kinetic isotope effect.
Utilization in Quantitative Bioanalytical Methodologies
The primary application of retinyl palmitate-d31 lies in its use as an internal standard for the quantification of vitamin A and its derivatives in complex biological matrices. vulcanchem.com Mass spectrometry, a powerful analytical technique, is susceptible to variations that can affect the accuracy of results. The introduction of a stable isotope-labeled internal standard like retinyl palmitate-d31 helps to mitigate these issues.
Internal Standard for Mass Spectrometry-Based Quantification
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), retinyl palmitate-d31 is added to samples at a known concentration before sample preparation and analysis. vulcanchem.com Because it is chemically identical to the endogenous (naturally occurring) retinyl palmitate, it experiences the same extraction inefficiencies, ionization suppression or enhancement, and instrument variability as the analyte of interest. However, due to the mass difference imparted by the deuterium (B1214612) atoms, the mass spectrometer can distinguish between the deuterated standard and the non-deuterated analyte. vulcanchem.com
This co-eluting internal standard allows for the correction of several potential sources of error:
Matrix Effects: Complex biological samples, such as serum or plasma, contain numerous other molecules that can interfere with the ionization of the target analyte in the mass spectrometer's source. This interference, known as the matrix effect, can either suppress or enhance the signal, leading to inaccurate quantification. waters.comresearchgate.net Since retinyl palmitate-d31 is affected by the matrix in the same way as the endogenous compound, the ratio of their signals remains constant, allowing for accurate correction. waters.comnih.gov
Ion Suppression/Enhancement: This is a specific type of matrix effect where co-eluting compounds compete with the analyte for ionization, leading to a decreased (suppression) or increased (enhancement) signal. waters.com Studies have shown that even with stable isotope-labeled internal standards, some level of mutual signal suppression can occur, but the use of the standard still provides the most reliable correction method. waters.com
Enhancement of Analytical Accuracy and Precision
The use of retinyl palmitate-d31 as an internal standard significantly improves both the accuracy (closeness to the true value) and precision (reproducibility) of quantitative analyses. uj.edu.pl By accounting for variations throughout the analytical process, from sample extraction to detection, the ratio of the analyte to the internal standard provides a much more reliable measure of the analyte's concentration than the absolute signal of the analyte alone. This leads to more consistent and trustworthy results, which is crucial in both research and clinical settings.
| Parameter | Finding | Reference |
| Accuracy | Recoveries of retinyl palmitate in spiked samples ranged from 86% to 103%. | nih.gov |
| Precision | Relative standard deviations (RSD) for intra-assay coefficient of variation were between 1.1% and 3.1%. | nih.gov |
| Linearity | A linear response was observed over a wide range of concentrations with a correlation coefficient (R²) of 0.9989. | nih.gov |
Applications in Isotope Dilution Techniques
Isotope dilution is a powerful method for determining the total body stores of a particular nutrient. Retinyl palmitate-d31, or more commonly, deuterated retinyl acetate (B1210297) which is then converted to retinyl palmitate in the body, is used as a tracer in these studies to assess vitamin A status. nih.govservice.gov.uk
Methodological Framework for Tracer Dilution Analysis
In a typical isotope dilution study, a known dose of the deuterated vitamin A is administered to a subject. service.gov.uk This labeled vitamin A mixes with the body's existing stores of the vitamin. After a period of equilibration, a blood sample is taken, and the ratio of the deuterated to non-deuterated retinol (B82714) is measured using mass spectrometry. nih.gov This ratio is then used to calculate the total body pool of vitamin A.
The technique relies on the principle that the administered tracer will distribute itself throughout the body's vitamin A stores in a predictable manner. service.gov.uk The extent of dilution of the tracer provides a quantitative measure of the total amount of the vitamin present in the body.
Quantitative Assessment in Experimental Models
Isotope dilution techniques using deuterated vitamin A have been successfully employed in various experimental models and human studies to assess vitamin A status. nih.gov For instance, these methods have been used to evaluate the effectiveness of vitamin A intervention programs and to study the bioavailability of provitamin A carotenoids from different food sources. nih.govservice.gov.uk
Research has demonstrated the utility of this approach in determining changes in vitamin A body stores in response to dietary interventions. For example, studies have shown that consumption of β-carotene-rich foods can significantly improve vitamin A stores, a finding made possible through the use of isotope dilution. nih.gov
| Study Population | Intervention | Outcome Measured | Reference |
| Filipino schoolchildren | Consumption of carotene-rich foods | Significant improvement in total body vitamin A stores | nih.gov |
| Chinese kindergarten children | Consumption of green and yellow vegetables | Sustained total body vitamin A stores compared to a decline in the control group | nih.gov |
| Thai lactating women | Daily consumption of purified β-carotene or a diet rich in provitamin A carotenoids | Prevention of loss in total body vitamin A stores | nih.gov |
Advanced Analytical Techniques for Retinyl Palmitate D31 Detection and Quantification
Mass Spectrometry (MS) Platforms
Mass spectrometry stands as the cornerstone for the analysis of Retinyl Palmitate-d31, offering unparalleled sensitivity and specificity. The deuterium (B1214612) labeling of Retinyl Palmitate-d31 introduces a significant mass shift, allowing it to be distinguished from its non-deuterated counterpart while exhibiting nearly identical chemical behavior during analysis. vulcanchem.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent and powerful technique for the quantification of Retinyl Palmitate-d31. vulcanchem.com This method combines the separation capabilities of liquid chromatography with the precise detection and fragmentation abilities of tandem mass spectrometry. In a typical LC-MS/MS workflow, Retinyl Palmitate-d31 is added to a biological sample at a known concentration before extraction. vulcanchem.com The sample then undergoes chromatographic separation, followed by mass spectrometric detection. The use of an internal standard like Retinyl Palmitate-d31 is highly recommended to correct for matrix effects, which can cause ion suppression or enhancement and vary between different tissue types. nih.gov
While less common for retinyl esters due to their high boiling points and thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of related compounds. For instance, in studies involving the estimation of vitamin A stores, retinol (B82714) extracted from serum is derivatized to increase its volatility before GC-MS analysis. nih.gov A similar approach could theoretically be adapted for Retinyl Palmitate-d31, although it would require hydrolysis to retinol-d31 prior to derivatization. The inherent challenges of this multi-step process often make LC-MS/MS the preferred method.
The choice of ionization source is a critical parameter in the LC-MS analysis of retinoids. Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the two most common interfaces used. nih.govnih.gov For retinyl esters, APCI, operated in positive ion mode, has been reported to provide greater sensitivity compared to ESI. nih.gov APCI is particularly effective in generating a protonated molecule that readily fragments in the source to produce a characteristic ion. nih.govnih.gov For example, both retinyl palmitate and its deuterated analog often produce a fragment ion corresponding to the retinoid backbone after the neutral loss of the palmitic acid moiety and water. nih.govnih.gov ESI, while also viable, may result in different fragmentation patterns and sensitivities. nih.govugm.ac.id
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry for quantification. numberanalytics.com In an MRM experiment, a specific precursor ion (e.g., the protonated molecule of Retinyl Palmitate-d31) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. numberanalytics.com This process, known as a transition, significantly reduces background noise and enhances the signal-to-noise ratio, leading to high sensitivity and specificity. numberanalytics.com For Retinyl Palmitate-d31, a specific mass transition would be monitored that is distinct from the transition of the endogenous, non-labeled retinyl palmitate, allowing for precise and independent quantification. nih.gov
| Technique | Application for Retinyl Palmitate-d31 | Key Advantages |
| LC-MS/MS | Primary quantitative platform. vulcanchem.com | High sensitivity, specificity, and ability to correct for matrix effects. nih.gov |
| GC-MS | Less common; requires derivatization. nih.gov | High chromatographic resolution for volatile compounds. |
| APCI | Efficient ionization for retinyl esters. nih.gov | Often provides higher sensitivity than ESI for this class of compounds. nih.gov |
| ESI | Alternative ionization source. nih.govugm.ac.id | Soft ionization technique suitable for a wide range of molecules. |
| MRM | Standard mode for quantification. numberanalytics.com | Exceptional specificity and sensitivity by monitoring specific ion transitions. nih.govnumberanalytics.com |
Chromatographic Separation Techniques
Effective chromatographic separation is essential to resolve Retinyl Palmitate-d31 from other matrix components and isomers prior to mass spectrometric detection.
Column Selection and Mobile Phase Optimization for Retinoid Separation
The successful separation of Retinyl Palmitate-d31 from other retinoids and matrix components is fundamentally dependent on the appropriate selection of the stationary phase (column) and the mobile phase. Due to the non-polar nature of retinyl esters, reversed-phase and normal-phase chromatography are the most common approaches.
Reversed-Phase Chromatography: This is the most widely employed technique for retinoid analysis.
Column Selection: C18 columns are the standard choice, offering excellent retention and resolution for lipophilic compounds like Retinyl Palmitate-d31. researchgate.net Columns with high carbon loads and end-capping are preferred to minimize interactions with residual silanol (B1196071) groups. The particle size of the stationary phase also plays a role; smaller particles (e.g., 3 µm) can provide faster and more efficient separations compared to larger particles (e.g., 5 µm). researchgate.net A LiChrospher® 100 RP-18 column (5 µm particle size) has been successfully used for the separation of retinyl palmitate. core.ac.ukuj.edu.plnih.govresearchgate.net Other C18 columns like Zorbax SB-C18 and Kromasil 100 C18 have also been utilized. researchgate.netnih.gov For separating a broader range of vitamin A derivatives, a C30 column can offer unique selectivity. researchgate.net
Mobile Phase Optimization: The mobile phase in reversed-phase HPLC for Retinyl Palmitate-d31 typically consists of a mixture of a strong organic solvent and a weaker solvent. Methanol (B129727) is a very common primary solvent, often mixed with water or acetonitrile (B52724). researchgate.netcore.ac.ukuj.edu.plnih.govresearchgate.net For instance, an isocratic mobile phase of methanol and water (98:2, v/v) has been used effectively. core.ac.ukuj.edu.plnih.govresearchgate.net To achieve better separation of a complex mixture of retinoids, a gradient elution may be necessary. This can involve changing the ratio of solvents during the analytical run, for example, by increasing the proportion of a stronger solvent like acetonitrile or isopropanol (B130326) over time. nih.govresearchgate.netmdpi.com The addition of a small amount of acid, such as formic acid, can improve peak shape and reproducibility. nih.gov The flow rate is another critical parameter, with typical rates ranging from 1.0 to 2.0 mL/min. core.ac.ukuj.edu.plnih.govresearchgate.netmdpi.comtandfonline.com The column temperature is also optimized, often around 40°C, to enhance separation efficiency. core.ac.ukuj.edu.plmdpi.com
Normal-Phase Chromatography: While less common, normal-phase HPLC can also be effective.
Column Selection: Silica (B1680970) columns are the standard for normal-phase separations. nih.govtandfonline.com
Mobile Phase Optimization: The mobile phase in normal-phase chromatography is non-polar, with a small amount of a more polar solvent to control retention. A common mobile phase is a mixture of n-heptane or hexane (B92381) with an alcohol like isopropanol. nih.govtandfonline.comresearchgate.net For example, a mobile phase of n-heptane and isopropyl alcohol (75:25 v/v) has been used. tandfonline.com
The following table summarizes various chromatographic conditions used for the separation of retinyl palmitate, which are applicable to its deuterated form, Retinyl Palmitate-d31.
| Chromatographic Mode | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Reference(s) |
| Reversed-Phase | LiChrospher® 100 RP-18 (5 µm) | Methanol:Water (98:2, v/v) | 2.0 | 40 | core.ac.ukuj.edu.plnih.govresearchgate.net |
| Reversed-Phase | LiChrospher® 60 RP-select B (5 µm) | Gradient: Water and Ethanol (B145695) | 1.0 | 40 | mdpi.com |
| Reversed-Phase | Kromasil 100 C18 (5 µm) | Methanol:Water (99:1, v/v) | 1.5 | 25 | researchgate.net |
| Normal-Phase | DB silica (5 µm) | n-heptane:Isopropyl alcohol (75:25, v/v) | 1.0 | Not Specified | tandfonline.com |
| Normal-Phase | Zorbax SIL (5 µm) | 0.4% 2-propanol in hexane | 2.0 | Not Specified | nih.gov |
Integration with Spectrophotometric Detection
Once Retinyl Palmitate-d31 is separated chromatographically, a detector is required for its quantification. Spectrophotometric detectors, particularly UV-Vis detectors, are widely used for this purpose due to the strong ultraviolet absorbance of retinoids.
Ultraviolet (UV) Detection Principles
The detection of Retinyl Palmitate-d31 by UV spectroscopy is based on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum. The conjugated double bond system in the retinol portion of the molecule is the chromophore responsible for this strong absorbance. sci-hub.se According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This linear relationship allows for the accurate quantification of Retinyl Palmitate-d31.
The UV absorption spectrum of all-trans-retinol, and by extension retinyl esters, shows a characteristic maximum absorbance (λmax) at approximately 325-326 nm in solvents like ethanol or hexane. mdpi.comtandfonline.comsci-hub.se Therefore, for quantitative analysis, the UV detector is typically set to this wavelength to achieve maximum sensitivity. core.ac.ukuj.edu.plnih.govresearchgate.netnih.gov In some methods, a slightly different wavelength, such as 328 nm or 350 nm, might be chosen as a compromise when simultaneously analyzing multiple retinoids with slightly different absorption maxima. mdpi.comresearchgate.net
The table below lists the UV detection wavelengths used in various studies for the analysis of retinyl palmitate.
| Analyte | Detection Wavelength (λmax) | Chromatographic System | Reference(s) |
| Retinyl Palmitate | 325 nm | Reversed-Phase HPLC | core.ac.ukuj.edu.plnih.govresearchgate.netnih.gov |
| Retinyl Palmitate & other retinoids | 350 nm | Reversed-Phase HPLC | mdpi.com |
| Retinyl Palmitate | 326 nm | Normal-Phase HPLC | tandfonline.com |
| Vitamin A (Retinyl Palmitate) | 328 nm | Not Specified | researchgate.net |
Diode Array Detection for Spectral Confirmation
A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is a more advanced type of UV-Vis detector that offers significant advantages for the analysis of Retinyl Palmitate-d31. core.ac.ukuj.edu.plnih.govresearchgate.netnih.govresearchgate.netmdpi.com Unlike a standard single-wavelength UV detector, a DAD collects the entire UV-Vis spectrum (e.g., 210-400 nm) simultaneously for every point in the chromatogram. japsonline.com
This capability is particularly valuable for several reasons:
Peak Purity Assessment: By examining the spectra across a single chromatographic peak, one can assess its purity. If the spectra at the upslope, apex, and downslope of the peak are identical, it is a strong indication that the peak represents a single, pure compound. nih.gov
Compound Identification: The acquired spectrum of an unknown peak can be compared to the spectra of known standards stored in a spectral library. The characteristic absorption spectrum of retinyl esters, with its maximum at around 325 nm, serves as a confirmatory tool for the identity of Retinyl Palmitate-d31. sci-hub.senih.gov
Method Development: During method development, a DAD allows for the selection of the optimal detection wavelength for each compound in a mixture without having to perform multiple runs. mdpi.com
The use of a DAD provides an extra layer of confidence in the analytical results by confirming both the retention time and the spectral identity of Retinyl Palmitate-d31. core.ac.ukuj.edu.plnih.govresearchgate.net
The following table outlines key spectral data for retinoids, which is fundamental for their confirmation using DAD.
| Compound Family | Typical λmax (nm) | Key Spectral Features | Reference(s) |
| Retinyl Esters (e.g., Retinyl Palmitate) | 325 - 326 | A single, strong absorption maximum. The spectrum is nearly identical to that of all-trans-retinol. | mdpi.comtandfonline.comsci-hub.se |
| All-trans-Retinol | 325 - 326 | A characteristic spectrum with a slight shoulder at approximately 318 nm. | sci-hub.se |
| Retinal | ~380 | The absorption maximum is at a longer wavelength compared to retinol and its esters. | mdpi.com |
Methodological Considerations and Challenges in Deuterated Retinoid Research
Sample Preparation and Extraction Protocols for Lipid-Soluble Compounds
The accurate analysis of deuterated retinoids like Retinyl Palmitate-d31 is highly dependent on meticulous sample preparation and extraction. Being lipid-soluble, these compounds present unique challenges that necessitate specialized protocols to ensure their integrity and accurate quantification.
The choice of solvent is a critical first step in the extraction of lipid-soluble compounds from biological matrices. The goal is to select a solvent or a combination of solvents that maximizes the recovery of the target analyte while minimizing the co-extraction of interfering substances.
Commonly used solvents for the extraction of retinoids include hexane (B92381), ethanol (B145695), methanol (B129727), chloroform (B151607), and acetonitrile (B52724). nih.govresearchgate.neteuropa.eu Often, a combination of these solvents is employed to optimize extraction efficiency. For instance, a mixture of chloroform and methanol is frequently used for the extraction of retinyl palmitate. researchgate.netnih.gov Another effective combination is acetone (B3395972) and methanol. researchgate.netnih.gov The selection between these protocols can depend on the complexity of the food matrix, with chloroform/methanol showing better performance for more complex matrices like bread and cookies. nih.gov
The Bligh and Dyer method, a well-established protocol for lipid extraction, utilizes a chloroform:methanol mixture. lipidmaps.org Modifications to this method, such as substituting ethanol for methanol, can be made depending on the specific requirements of the analysis. lipidmaps.org For the extraction of retinoids from serum, a common procedure involves using a chloroform-methanol (2:1 v/v) solution. jove.comresearchgate.net
The polarity of the solvent system is a key consideration. For example, in the separation of vitamin A palmitate from other related compounds, a mixed solvent of ethanol-water solution and petroleum ether has been used as an extraction solvent. google.comgoogle.com The ratio of these solvents is crucial; for instance, a higher volume of petroleum ether in a petroleum ether and chloroform mixture can decrease the separation efficiency of vitamin A palmitate from vitamin A acetate (B1210297) and palmitic acid. google.com
The following table summarizes various solvent systems used for the extraction of retinoids:
| Solvent System | Matrix/Application | Reference |
| Acetone/Methanol (7/3, v/v) | Fortified cereal products | researchgate.netnih.gov |
| Chloroform/Methanol (1/1, v/v) | Fortified cereal products | researchgate.netnih.gov |
| Chloroform:Methanol (1:2 v/v) | Cells (Bligh/Dyer procedure) | lipidmaps.org |
| Chloroform-Methanol (2:1 v/v) | Serum | jove.comresearchgate.net |
| Ethanol-Water and Petroleum Ether | Separation of Vitamin A Palmitate | google.comgoogle.com |
| n-Hexane | Liver (for retinol) | researchgate.net |
| Ethyl Acetate | Liver (for retinyl palmitate) | researchgate.net |
It is also important to note that the choice of solvent for redissolving the sample after initial extraction and evaporation is critical. While methanol and acetonitrile are adequate for dissolving retinol (B82714), they are poor choices for the highly nonpolar retinyl esters. researchgate.net
Retinoids are notoriously unstable and susceptible to degradation from light, heat, and oxidation. nih.govdiva-portal.org Therefore, stringent precautions must be taken throughout the sample preparation and extraction process to minimize artificial degradation and preserve the integrity of the analyte.
Key strategies to prevent degradation include:
Protection from Light: All procedures should be conducted under dim or gold fluorescent lighting. nih.govservice.gov.uk
Temperature Control: Evaporation of solvents should be performed at temperatures below 40°C. nih.gov Samples should be kept cold during analysis to minimize degradation. diva-portal.org
Use of Antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to extraction solvents is a common practice to prevent oxidation. researchgate.netdiva-portal.org The presence of BHT has been shown to significantly increase the assayed values of retinol and retinyl palmitate. researchgate.net
Inert Atmosphere: Working under an inert atmosphere, such as nitrogen or argon, can help prevent oxidation. nih.govdiva-portal.org
Control of pH: Exposure to extreme pH values should be avoided as it can lead to degradation. nih.gov
The stability of retinoids can also be influenced by the matrix itself. For example, while retinoids in human serum are susceptible to light-induced degradation, they show more stability in human liver homogenates. nih.gov
Contamination and non-specific adsorption to surfaces can lead to inaccurate quantification of retinoids. To mitigate these issues, several precautions should be taken.
Use of Disposable Materials: Employing disposable instruments, such as the tip of a Pasteur pipette, can help prevent cross-contamination from retinoid residues on reusable tools. nih.gov
Thorough Cleaning of Glassware: Cuvettes and other glassware should be meticulously cleaned with solvents like ethanol and/or acetone and dried completely. nih.gov For more rigorous cleaning, a rinse with concentrated nitric acid followed by water and ethanol is recommended. nih.gov
Avoiding Physical Damage to Containers: Containers should be handled carefully to avoid physical damage and kept securely sealed when not in use. scbt.com
Minimizing Non-specific Adsorption: For tissues that require homogenization, deuterated sterol standards should be added after homogenization to prevent non-specific adsorption. lipidmaps.org
Analytical Data Processing and Interpretation for Isotopic Enrichment
Following sample preparation and analysis, the raw data must be processed and interpreted to determine the isotopic enrichment and ultimately quantify the concentration of the deuterated retinoid.
Specialized software is essential for analyzing the complex data generated from stable isotope studies. These platforms facilitate the deconvolution of mass spectra, calculation of isotopic ratios, and subsequent kinetic modeling.
One widely used software package is the Windows version of Simulation, Analysis and Modeling (WinSAAM) . doi.orgnih.gov WinSAAM is used to solve multicompartment models of vitamin A kinetics, allowing researchers to simulate kinetic responses and predict total body stores of vitamin A. doi.orgnih.govnih.gov The software uses kinetic parameters, such as fractional transfer coefficients and delay times, to model the distribution and metabolism of the tracer over time. doi.org
Other data analysis software associated with GC/MS or LC-MS/MS instruments is used to extract the desired ions based on their mass-to-charge (m/z) ratios and integrate the peak areas. jove.com The results are then typically transferred to a spreadsheet for further calculations. jove.com
A key aspect of stable isotope dilution studies is the calculation and modeling of the tracer-to-tracee ratio (TTR). The TTR is the ratio of the labeled compound (tracer) to the unlabeled, endogenous compound (tracee).
The calculation of TTR from raw mass spectrometry data is a fundamental step. nih.gov This ratio is then used in various models to estimate kinetic parameters and body pool sizes. For instance, the fraction of the administered dose in serum can be calculated from the TTR. nih.gov
Compartmental modeling is a powerful approach that uses TTR data to understand the kinetics of vitamin A in the body. nih.gov The complexity of the model, such as the number of extravascular pools required, can be influenced by the duration of the study. nih.gov These models can predict the vitamin A disposal rate and plasma recycling number. nih.gov
The Olson equation is a well-known formula used to estimate vitamin A stores from isotope dilution data. imrpress.com This equation incorporates factors such as the fraction of the dose absorbed (F) and the ratio of specific activity of retinol in plasma to that in the liver (S). imrpress.com Researchers continuously work to refine these models and the factors used within them to improve the accuracy of the estimations. imrpress.com
Limitations and Potential Isotopic Effects in Experimental Designs
The use of deuterated retinoids, such as Retinyl Palmitate-d31, as tracers in metabolic research has provided invaluable insights into the absorption, storage, and metabolism of vitamin A. However, the introduction of heavy isotopes into a molecule is not without its methodological considerations and potential challenges. A primary concern is the kinetic isotope effect (KIE), where the difference in mass between deuterium (B1214612) and protium (B1232500) can influence the rate of chemical reactions. This effect can potentially alter the metabolic fate of the deuterated compound compared to its non-deuterated counterpart.
One of the main limitations revolves around the potential for these isotopic effects to alter metabolic rates. While placing deuterium on non-reactive parts of the molecule is a strategy to minimize this, the sheer number of deuterium atoms in a heavily labeled compound like Retinyl Palmitate-d31 could still introduce subtle changes in its physicochemical properties. These changes might affect enzymatic recognition, transport across membranes, or the equilibrium of metabolic pools. For instance, research on deuterated retinol has shown that abrupt changes in dietary vitamin A intake can impact the estimates of total-body vitamin A stores, suggesting that the system's dynamics are sensitive to such perturbations. nih.gov
Another challenge lies in accurately quantifying the isotopic enrichment and ensuring its purity. The presence of unlabeled or partially labeled molecules can lead to inaccuracies in tracer studies. Therefore, rigorous analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are crucial to verify the isotopic purity of the deuterated standard before and during the experiment.
The interpretation of data from deuterated retinoid studies also requires a sophisticated understanding of compartmental modeling. nih.gov The body's vitamin A system is complex, with multiple storage and utilization pools. nih.govpsu.edu Mathematical models are often necessary to analyze the kinetic data and accurately estimate parameters such as total body stores and turnover rates. nih.gov However, the assumptions underlying these models can influence the results, and it is important to validate them against experimental data. nih.gov
Finally, while deuterated tracers are powerful tools, they may not be suitable for all research questions. In studies where subtle differences in metabolic pathways are being investigated, the potential for isotopic effects, however small, might confound the results. Researchers must carefully weigh the benefits of using a deuterated tracer against the potential limitations and design their experiments accordingly to minimize any confounding variables.
Interactive Data Table: Key Considerations in Deuterated Retinoid Research
| Consideration | Description | Potential Impact on Experimental Design |
| Kinetic Isotope Effect (KIE) | The difference in reaction rates between a deuterated and non-deuterated molecule due to the mass difference between deuterium and hydrogen. | May alter metabolic pathways and turnover rates, requiring careful interpretation of results. |
| Isotopic Purity | The percentage of the compound that is fully deuterated as intended. | Inaccurate quantification of the tracer and its metabolites if purity is not high. |
| Experimental Controls | Use of non-deuterated compound and baseline measurements. | Essential for differentiating the effects of the compound from the isotopic label and for accurate quantification. nih.gov |
| Compartmental Modeling | Mathematical models used to analyze the kinetic data from tracer studies. | The accuracy of the model's assumptions can affect the interpretation of the results. nih.gov |
Future Research Directions and Emerging Applications
Development of Novel Deuterated Retinoid and Fatty Acid Probes
The synthesis of deuterated molecules like Retinyl Palmitate-d31 is foundational for creating a new generation of probes to investigate metabolic pathways with high precision. The deuterium (B1214612) labeling of the palmitate moiety provides a stable, non-radioactive tracer that can be used to follow the metabolic fate of this specific fatty acid after its enzymatic cleavage from the retinol (B82714) backbone.
Future research is directed towards expanding the library of deuterated retinoids and fatty acids. By selectively deuterating different positions on the retinol molecule or using fatty acids of varying lengths and saturation, researchers can create a panel of probes to dissect complex biological processes. For example, deuterated versions of retinoic acid are being developed to study its role in cell growth and differentiation. google.com Similarly, deuterating specific carbons in the retinal molecule has been shown to reduce the formation of phototoxic dimers implicated in age-related macular degeneration, opening new avenues for therapeutic research. fit.edufit.edu
The development of these novel probes is crucial for:
Tracing Metabolic Pathways: Following the incorporation, transport, and conversion of specific retinoids and fatty acids in vivo and in vitro.
Understanding Disease Mechanisms: Investigating abnormalities in retinoid and lipid metabolism associated with various diseases.
Drug Development: Using deuteration as a strategy to improve the absorption, distribution, metabolism, and excretory (ADME) properties of drugs. nih.gov
| Probe Type | Research Application | Rationale for Deuteration |
| Retinoid Probes (e.g., Deuterated Retinal, Retinoic Acid) | Studying vision cycle, gene transcription, cell differentiation. google.commdpi.com | Enhances metabolic stability, allows for precise tracking, and can alter reaction kinetics to probe enzymatic mechanisms. fit.edufit.edunih.gov |
| Fatty Acid Probes (e.g., Deuterated Palmitate) | Investigating lipid metabolism, membrane dynamics, and energy storage. | Provides a stable isotopic signature to trace the fatty acid's path through hydrolysis, beta-oxidation, and re-esterification. |
Integration with Advanced Lipidomics and Metabolomics Workflows
Retinyl Palmitate-d31 serves as an ideal internal standard for mass spectrometry-based lipidomics and metabolomics workflows. Its chemical properties are nearly identical to the natural compound, ensuring it behaves similarly during sample extraction and chromatographic separation. However, its significantly higher mass allows it to be clearly distinguished by a mass spectrometer.
The integration of deuterated standards is a critical component of a robust analytical workflow, which typically involves the following stages:
Sample Preparation: Tissues or cells are homogenized, and a known amount of the internal standard (Retinyl Palmitate-d31) is added.
Extraction: Lipids are extracted using methods such as a Bligh-Dyer extraction or supercritical fluid extraction (SFE). eurofins.comuu.nl
Separation: The complex lipid extract is separated using techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). eurofins.comresearchgate.net
Detection and Quantification: The separated lipids are detected by a tandem mass spectrometer (MS/MS). The ratio of the signal from the endogenous analyte to the deuterated internal standard allows for precise quantification, correcting for any sample loss during preparation or variations in instrument response. eurofins.com
Advanced platforms like the Comprehensive Lipidomic Automated Workflow (CLAW) are being developed to automate data parsing, statistical analysis, and lipid annotation, making the integration of data from standards like Retinyl Palmitate-d31 more seamless. arxiv.org The use of such standards is essential for achieving the accuracy needed to identify subtle changes in lipid profiles associated with disease states, such as altered fatty acid metabolism in cancer or diabetes. nih.gov
High-Throughput Methodologies for Isotopic Analysis
The increasing scale of lipidomics and metabolomics studies necessitates the development of high-throughput methods for isotopic analysis. Traditional analytical techniques can be time-consuming, but recent advancements are enabling faster and more efficient sample processing.
One such advancement is the coupling of Supercritical Fluid Extraction (SFE) with Supercritical Fluid Chromatography and tandem mass spectrometry (SFE-SFC-MS/MS). This technique significantly reduces manual sample preparation time and allows for an extraction-analysis cycle time of as little as 16 minutes per sample, making it suitable for high-throughput screening of retinyl esters in various matrices. eurofins.com
For analyzing the fate of the deuterated palmitate chain after it has been metabolized, continuous-flow isotope ratio mass spectrometry (CF-IRMS) is a powerful tool. This method can accurately measure the enrichment of deuterium in biological fluids like urine, allowing researchers to quantify processes such as dietary fatty acid oxidation. nih.gov Studies comparing different CF-IRMS techniques have shown high correlation and accuracy, validating their use in large-scale nutritional interventions. nih.gov Furthermore, the development of specialized software, such as the Python-based Shotgun Lipidomics Assistant (SLA), helps to facilitate high-throughput, DMS-based lipidomics workflows, enabling the rapid analysis of over 1450 lipid species. stmarys-ca.edu
| Method | Throughput | Application for Retinyl Palmitate-d31 | Key Advantage |
| SFE-SFC-MS/MS | High (~16 min/sample) eurofins.com | Quantification of Retinyl Palmitate-d31 as an internal standard. eurofins.com | Minimal sample preparation, speed. |
| CF-IRMS | Moderate | Tracing the oxidation of the d31-palmitate moiety post-metabolism. nih.gov | High precision for stable isotope ratio measurements. |
| DMS Shotgun Lipidomics with SLA | High | Comprehensive analysis of lipid profiles using deuterated standards for quantification. stmarys-ca.edu | Automation, expanded lipid species coverage. |
Exploration of Retinyl Palmitate-d31 in In Vitro Enzymatic Activity Assays
Retinyl Palmitate-d31 is an invaluable tool for studying the enzymes that govern vitamin A metabolism. The storage and mobilization of retinol are controlled by a balance of enzymatic activities, primarily retinyl ester hydrolases (REH), which break down retinyl esters, and acyltransferases like lecithin:retinol acyltransferase (LRAT), which synthesize them. uu.nlnih.govnih.gov
By using Retinyl Palmitate-d31 as a substrate in in vitro assays, researchers can:
Measure Enzyme Kinetics: Accurately quantify the rate of hydrolysis by REH enzymes by measuring the appearance of deuterated palmitic acid and unlabeled retinol over time.
Characterize Enzyme Specificity: Determine if an enzyme preferentially hydrolyzes certain types of retinyl esters. For instance, studies have shown that wheat bran lipase (B570770) can directly hydrolyze retinyl palmitate to the less stable retinol. mdpi.com
Screen for Enzyme Inhibitors or Activators: Investigate how different compounds or conditions affect enzymatic activity. For example, detergents have been shown to have differential effects on retinyl ester synthetase and isomerase activities. iaea.org
Distinguish Between Different Enzymes: The ratio of different retinyl ester species can be indicative of the enzymatic activity involved in their synthesis. uu.nl Using a deuterated substrate allows for unambiguous tracking of the products of a specific enzymatic reaction, even in a complex mixture of other lipids and enzymes.
The ability to precisely trace the fate of the deuterated palmitate moiety makes Retinyl Palmitate-d31 a superior substrate for dissecting the complex and vital enzymatic pathways of retinoid metabolism. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. How should researchers design experiments to ensure reproducible synthesis and characterization of Retinyl Palmitate-d31?
- Answer : Protocols must include stepwise synthesis procedures (e.g., esterification of deuterated palmitic acid with retinyl alcohol), purification methods (e.g., column chromatography), and characterization techniques (e.g., NMR for deuterium incorporation verification, HPLC for purity >98%). Critical parameters such as reaction stoichiometry, temperature, and solvent choice should be explicitly stated. For known compounds, cite prior literature for synthetic routes; for novel modifications, provide full spectral data (¹H/²H NMR, FTIR) in supplementary materials .
Q. What methodological considerations are essential for isotopic purity validation in Retinyl Palmitate-d31?
- Answer : Use mass spectrometry (MS) to confirm deuterium enrichment (≥98 atom% D) and rule out isotopic scrambling. High-resolution LC-MS or GC-MS should quantify isotopic distribution, while ²H NMR detects positional deuterium integrity. Calibrate instruments with non-deuterated analogs to establish baseline signals. Report deviations in isotopic ratios as potential confounding factors in kinetic or metabolic studies .
Q. How can researchers optimize analytical methods for quantifying Retinyl Palmitate-d31 in biological matrices?
- Answer : Develop a validated LC-MS/MS protocol with deuterated internal standards (e.g., Retinyl Palmitate-d₅) to correct for matrix effects. Include extraction efficiency data (e.g., recovery rates via spiked samples), limit of detection (LOD), and linear dynamic range. Method validation must adhere to ICH guidelines, with inter-day/intra-day precision ≤15% .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic stability of Retinyl Palmitate-d31 compared to its protiated form?
- Answer : Conduct comparative in vitro assays (e.g., liver microsomes) to measure half-life (t₁/₂) and intrinsic clearance (CLint). Use deuterium labeling at metabolically labile positions (e.g., β-oxidation sites) to assess KIEs. Computational modeling (e.g., DFT) can predict bond dissociation energies and validate experimental t₁/₂ discrepancies. Report KIEs as ratios of rate constants (k_H/k_D) .
Q. What strategies resolve contradictions in Retinyl Palmitate-d31’s photostability data across studies?
- Answer : Standardize light-exposure conditions (e.g., UV intensity, wavelength range) and quantify degradation products via LC-UV/MS. Control for oxygen levels and solvent polarity, which affect radical-mediated degradation. Use accelerated stability studies (ICH Q1A) to model shelf-life under varying conditions. Cross-validate findings with independent labs to rule out methodological biases .
Q. How can isotopic dilution techniques improve traceability in Retinyl Palmitate-d31 pharmacokinetic studies?
- Answer : Employ stable isotope-labeled internal standards (SIL-IS) during sample preparation to normalize extraction variability. Use tandem mass spectrometry (MRM mode) to distinguish endogenous retinoids from deuterated analogs. Validate cross-reactivity between isotopic forms via spike-recovery experiments in plasma/tissue homogenates .
Q. What statistical frameworks are recommended for interpreting dose-response relationships in Retinyl Palmitate-d31 toxicity assays?
- Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. For omics data, apply false discovery rate (FDR) correction and pathway enrichment analysis (e.g., KEGG). Report confidence intervals and effect sizes to contextualize biological relevance .
Methodological Best Practices
- Data Reporting : Include raw spectral data, chromatograms, and statistical outputs in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset deposition .
- Ethical Compliance : Disclose deuterated compound handling protocols (e.g., waste disposal per EPA guidelines) and animal/human subject ethics approvals .
- Conflict Resolution : Address contradictory findings via meta-analysis or systematic reviews, emphasizing methodological heterogeneity (e.g., solvent systems, detection limits) as confounders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
